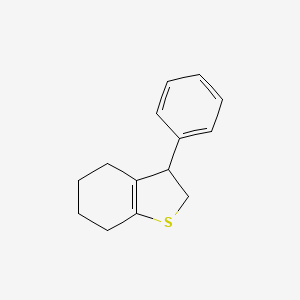
3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a phenyl group attached to the third carbon of the hexahydrobenzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromodimedone with aromatic aldehydes and malononitrile can yield substituted hexahydrobenzothiophenes . The reaction typically requires a catalyst and is conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene include:
- 1-Phenyl-4-thioxo-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinone
- 2,3,4,5,6,7-hexahydro-1-benzofuran
- 4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
Uniqueness
What sets this compound apart is its specific structural features, such as the phenyl group attached to the hexahydrobenzothiophene core. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61942-68-5 |
|---|---|
Molecular Formula |
C14H16S |
Molecular Weight |
216.34 g/mol |
IUPAC Name |
3-phenyl-2,3,4,5,6,7-hexahydro-1-benzothiophene |
InChI |
InChI=1S/C14H16S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-3,6-7,13H,4-5,8-10H2 |
InChI Key |
MEGDDDMWXVBIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















